molecular formula C11H24ClNO2 B1456199 3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride CAS No. 1220017-47-9

3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride

Cat. No. B1456199
M. Wt: 237.77 g/mol
InChI Key: DCGASSNEWZJMLW-UHFFFAOYSA-N
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Description

“3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride” is C11H24ClNO2 . Its average mass is 237.767 Da and its monoisotopic mass is 237.149551 Da .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Biodegradation and Fate of ETBE in Soil and Groundwater

This review discusses the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting microorganisms capable of degrading ETBE aerobically, which involves hydroxylation of the ethoxy carbon. Although this compound is not the same as "3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride," the metabolic pathways and biodegradation mechanisms of ETBE may provide insights into the environmental fate and potential bioremediation strategies for related compounds (Thornton et al., 2020).

Nucleophilic Aromatic Substitution of the Nitro-Group

The study on the reaction of piperidine with nitrobenzenes, resulting in substituted piperidinobenzenes, offers a perspective on the chemical reactivity of piperidine derivatives. While different from "3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride," understanding these reactions can help in synthesizing related compounds with potential therapeutic or industrial applications (Pietra & Vitali, 1972).

Chemistry and Pharmacokinetics of Bilastine

Bilastine, an antihistamine containing a piperidine moiety, provides an example of how piperidine derivatives are utilized in pharmaceuticals. The review on Bilastine covers its chemistry, pharmacokinetics, and analytical methods, underscoring the relevance of piperidine derivatives in drug development and offering a framework for understanding similar compounds (Sharma et al., 2021).

Reproductive Toxicity of Benzophenone-3

Although not directly related, the review on the reproductive toxicity of benzophenone-3 in humans and animals highlights the importance of understanding the biological and toxicological effects of chemical compounds. This research can inform safety assessments and regulatory decisions for related chemicals (Ghazipura et al., 2017).

Novel Agents for Irinotecan-Induced Diarrhea

This review discusses novel agents potentially inhibiting diarrhea induced by Irinotecan, a chemotherapy drug. It highlights the complex interactions between drugs and biological systems, which is relevant for developing new therapeutic agents or understanding the side effects of existing ones, including those related to piperidine derivatives (Yang et al., 2005).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.

properties

IUPAC Name

3-[2-(2-ethoxyethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2.ClH/c1-2-13-8-9-14-7-5-11-4-3-6-12-10-11;/h11-12H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGASSNEWZJMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.